5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide
Overview
Description
5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure, which enables diverse applications such as drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide typically involves a multi-step synthetic route. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is favored due to its mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biology, this compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is explored for its potential to treat various diseases. Its efficacy and safety profiles are evaluated through preclinical and clinical studies.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
- 5-bromo-N-methylpyridine-2-carboxamide
- 5-bromo-N-methylpicolinamide
Comparison: Compared to similar compounds, 5-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)nicotinamide is unique due to its cyclopropylpyridinyl moiety. This structural feature enhances its binding affinity and specificity for certain biological targets, making it a more potent and selective compound.
Properties
IUPAC Name |
5-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c16-14-4-13(8-18-9-14)15(20)19-6-10-3-12(7-17-5-10)11-1-2-11/h3-5,7-9,11H,1-2,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXUGJTEDQGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156297 | |
Record name | 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034207-74-2 | |
Record name | 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034207-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxamide, 5-bromo-N-[(5-cyclopropyl-3-pyridinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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